
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid: is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The process begins with the starting material, which is often an amino acid or its derivative. The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites.
Biology and Medicine: The compound has applications in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amino groups makes it valuable in the production of biologically active peptides and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site, allowing selective modifications at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)pentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)heptanoic acid: Similar structure but with a longer carbon chain.
(3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)octanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness: The uniqueness of (3S)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid lies in its specific carbon chain length and the presence of the Boc protecting group. This combination provides a balance between stability and reactivity, making it suitable for various synthetic applications .
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
(3S)-5-methyl-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)7-9(14-6)10(11(15)16)12(17)18-13(3,4)5/h8-10,14H,7H2,1-6H3,(H,15,16)/t9-,10?/m0/s1 |
Clé InChI |
CKCDKXZHKCQKOE-RGURZIINSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(C(=O)O)C(=O)OC(C)(C)C)NC |
SMILES canonique |
CC(C)CC(C(C(=O)O)C(=O)OC(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-((3-Cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-5-methylbenzyl)-L-serine](/img/structure/B12955617.png)
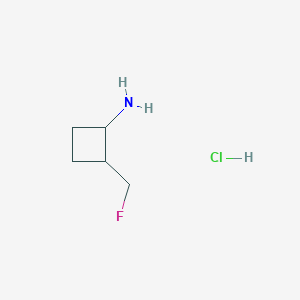
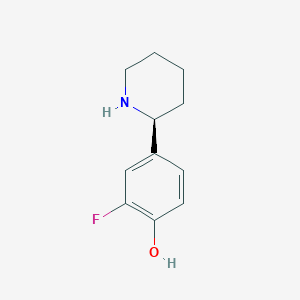
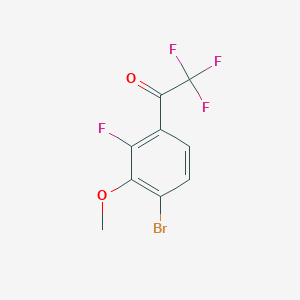
![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
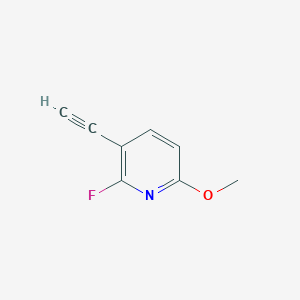
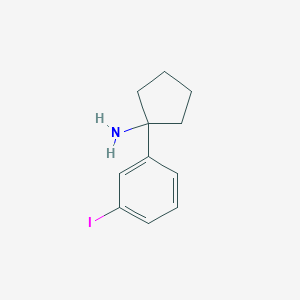
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
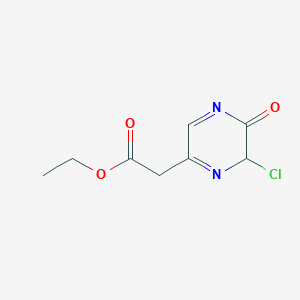



![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)

